molecular formula C23H19N5O3 B11964324 2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11964324
M. Wt: 413.4 g/mol
InChI Key: QZQDYWFDCZPFPS-UHFFFAOYSA-N
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Description

2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a benzylamine derivative with a pyrido[1,2-a]pyrimidin-4-one precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

2-(benzylamino)-9-methyl-3-[(2-nitrophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H19N5O3/c1-16-8-7-13-27-22(16)26-21(25-14-17-9-3-2-4-10-17)18(23(27)29)15-24-19-11-5-6-12-20(19)28(30)31/h2-13,15,25H,14H2,1H3

InChI Key

QZQDYWFDCZPFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3[N+](=O)[O-])NCC4=CC=CC=C4

Origin of Product

United States

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